N-amino-N-(2-chloroethanimidoyl)formamide
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Overview
Description
N-amino-N-(2-chloroethanimidoyl)formamide is a chemical compound with the molecular formula C3H6ClN3O. It is a member of the amidine family, which are compounds containing the functional group -C(=NH)-NH2. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of various organic molecules, especially heterocyclic structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-N-(2-chloroethanimidoyl)formamide can be achieved through several methods. One common approach involves the reaction of formamide with 2-chloroethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-amino-N-(2-chloroethanimidoyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide.
Major Products Formed
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Produces primary and secondary amines.
Substitution: Produces substituted amidines with various functional groups.
Scientific Research Applications
N-amino-N-(2-chloroethanimidoyl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-amino-N-(2-chloroethanimidoyl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylformamide: A common solvent with similar structural features.
N,N-dimethylacetamide: Another solvent with similar reactivity.
Formamide: The simplest amide, used as a precursor in various syntheses.
Uniqueness
N-amino-N-(2-chloroethanimidoyl)formamide is unique due to its specific reactivity and the presence of both an amino and a chloro group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C3H6ClN3O |
---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
N-amino-N-(2-chloroethanimidoyl)formamide |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(5)7(6)2-8/h2,5H,1,6H2 |
InChI Key |
NEFCEOHDWPPUNL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=N)N(C=O)N)Cl |
Origin of Product |
United States |
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